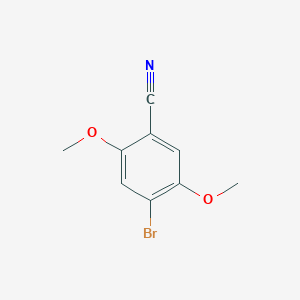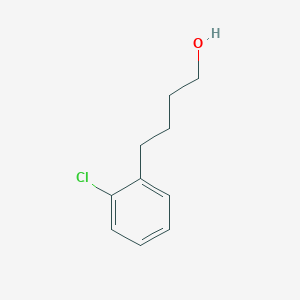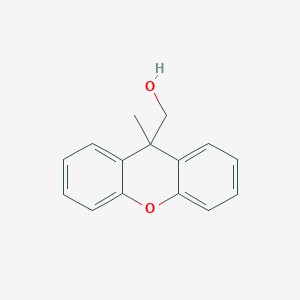![molecular formula C12H15ClO2S B12065131 Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
Hexanoic acid, 6-[(2-chlorophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-[(2-chlorophenyl)thio]- is an organic compound with the molecular formula C12H15ClO2S It is a derivative of hexanoic acid, where a 2-chlorophenylthio group is attached to the sixth carbon of the hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(2-chlorophenyl)thio]- typically involves the reaction of hexanoic acid with 2-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of hexanoic acid, 6-[(2-chlorophenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product to ensure high purity and yield. Techniques like distillation, crystallization, and chromatography may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-[(2-chlorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-[(2-chlorophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of hexanoic acid, 6-[(2-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A simpler carboxylic acid without the chlorophenylthio group.
2-Chlorothiophenol: Contains the chlorophenylthio group but lacks the hexanoic acid chain.
Caproic acid: Another name for hexanoic acid, highlighting its structural similarity.
Uniqueness
Hexanoic acid, 6-[(2-chlorophenyl)thio]- is unique due to the presence of both the hexanoic acid chain and the 2-chlorophenylthio group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler related compounds.
Eigenschaften
Molekularformel |
C12H15ClO2S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
6-(2-chlorophenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15) |
InChI-Schlüssel |
IOVIFOJNYAMDLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SCCCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)











![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

